molecular formula C18H14N2O2S B14219500 N~2~,N~4~-Diphenylthiophene-2,4-dicarboxamide CAS No. 824953-91-5

N~2~,N~4~-Diphenylthiophene-2,4-dicarboxamide

Cat. No.: B14219500
CAS No.: 824953-91-5
M. Wt: 322.4 g/mol
InChI Key: GFIHBXXIVOCTBS-UHFFFAOYSA-N
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Description

N~2~,N~4~-Diphenylthiophene-2,4-dicarboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle that is widely used in organic chemistry due to its stability and electronic properties. The diphenyl substitution at the N2 and N4 positions of the thiophene-2,4-dicarboxamide enhances its chemical and physical properties, making it a valuable compound for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~4~-Diphenylthiophene-2,4-dicarboxamide typically involves the reaction of thiophene-2,4-dicarboxylic acid with aniline derivatives under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of N2,N~4~-Diphenylthiophene-2,4-dicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N~2~,N~4~-Diphenylthiophene-2,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiophene derivatives with different oxidation states.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiophene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

N~2~,N~4~-Diphenylthiophene-2,4-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2,N~4~-Diphenylthiophene-2,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~,N~4~-Diphenylthiophene-2,4-dicarboxamide is unique due to its specific substitution pattern and the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly valuable for applications in organic electronics and as a versatile building block in synthetic chemistry .

Properties

CAS No.

824953-91-5

Molecular Formula

C18H14N2O2S

Molecular Weight

322.4 g/mol

IUPAC Name

2-N,4-N-diphenylthiophene-2,4-dicarboxamide

InChI

InChI=1S/C18H14N2O2S/c21-17(19-14-7-3-1-4-8-14)13-11-16(23-12-13)18(22)20-15-9-5-2-6-10-15/h1-12H,(H,19,21)(H,20,22)

InChI Key

GFIHBXXIVOCTBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CS2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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